tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol . This compound is often used as a building block in chemical synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethyl reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of various bioactive molecules .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific structure, which includes a cyanomethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol. It is primarily studied for its biological activity and potential therapeutic applications, particularly in the context of neurological disorders and other medical conditions.
The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the cyanomethyl group. These components enable the compound to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects.
Research Findings
Recent studies have explored the compound's role in inhibiting key enzymes associated with neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in conditions like Alzheimer's disease, where cholinergic function is compromised.
Case Studies
- Inhibition of Amyloid Beta Aggregation : In vitro studies demonstrated that this compound could inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. The compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in preventing neurodegeneration related to Aβ accumulation .
- Neuroprotective Effects : In cell culture models, the compound exhibited protective effects against Aβ-induced cytotoxicity in astrocytes. When treated with both Aβ and this compound, astrocyte cell viability improved significantly compared to treatment with Aβ alone .
- Cytokine Modulation : The compound also demonstrated a capacity to reduce pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, indicating its potential role in mitigating neuroinflammation associated with Alzheimer's disease .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
tert-Butyl methyl(piperidin-4-yl)carbamate | Structure | AChE inhibition |
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Structure | Antidepressant effects |
This compound | Structure | Aβ aggregation inhibition |
The presence of the cyanomethyl group in this compound distinguishes it from other piperidine derivatives, potentially enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLOYMIEZRLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.